molecular formula C17H26FNO2S B7639837 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine

4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine

Cat. No. B7639837
M. Wt: 327.5 g/mol
InChI Key: MQYOUZGSMFGFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized by scientists at Merck & Co. in the early 1990s. Since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, this compound can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of dopamine D4 receptors in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making. It has also been shown to modulate the activity of dopamine D4 receptors in the limbic regions of the brain, which are involved in emotional processing and reward-related behaviors.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine in scientific research is its selectivity for dopamine D4 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine. For example, studies could investigate the role of dopamine D4 receptors in other brain regions and in different physiological and behavioral processes. Additionally, studies could investigate the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder. Finally, studies could investigate the potential use of this compound as a tool for studying the role of dopamine D4 receptors in various animal models of disease.

Synthesis Methods

The synthesis of 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine involves several steps, including the reaction of 4-fluoroaniline with 1-bromo-3-chloropropane, followed by the reaction of the resulting 4-fluoro-N-(3-chloropropyl)aniline with sodium hydride and 1-bromo-3-propan-2-ylsulfonylpropane. The final step involves the reaction of the resulting this compound with lithium aluminum hydride.

Scientific Research Applications

4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and behavioral processes. For example, studies have shown that this compound can modulate the activity of dopamine D4 receptors in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.

properties

IUPAC Name

4-(4-fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO2S/c1-14(2)22(20,21)13-3-10-19-11-8-16(9-12-19)15-4-6-17(18)7-5-15/h4-7,14,16H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYOUZGSMFGFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCN1CCC(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.